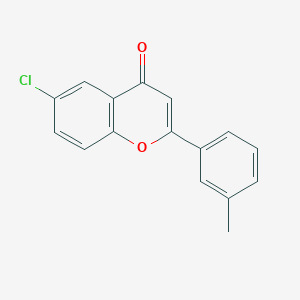
1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has been shown to have potent antitumor activity against a variety of cancer cell lines, making it a promising candidate for further investigation.
作用机制
1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea exerts its antitumor activity by inhibiting the activity of BTK, a key enzyme involved in the B-cell receptor signaling pathway. BTK plays a critical role in the survival and proliferation of cancer cells, making it an attractive target for drug development. This compound binds to the active site of BTK, preventing its activity and ultimately leading to the death of cancer cells.
Biochemical and physiological effects:
This compound has been shown to have potent antitumor activity against a variety of cancer cell lines, both in vitro and in vivo. In addition to its effects on cancer cells, this compound has also been shown to have immunomodulatory effects, enhancing the activity of immune cells such as T cells and natural killer cells. This dual mechanism of action makes this compound a promising candidate for further investigation in the treatment of cancer.
实验室实验的优点和局限性
One of the major advantages of 1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is its high potency and selectivity for BTK, making it a promising candidate for further study. However, one of the limitations of this compound is its relatively short half-life, which may limit its efficacy in vivo. Additionally, further studies are needed to investigate the potential toxicity of this compound and its effects on normal cells.
未来方向
There are several potential future directions for the study of 1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea. One area of interest is the development of combination therapies that can enhance the antitumor activity of this compound. Additionally, further studies are needed to investigate the potential immunomodulatory effects of this compound and its potential role in enhancing the activity of immune cells. Finally, the development of this compound analogs with improved pharmacokinetic properties may enhance its efficacy in vivo and make it a viable candidate for clinical development.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor with potent antitumor activity against a variety of cancer cell lines. Its mechanism of action involves the inhibition of BTK, a key enzyme involved in the survival and proliferation of cancer cells. While there are limitations to the use of this compound, such as its short half-life, its potential for combination therapy and immunomodulatory effects make it a promising candidate for further investigation in the treatment of cancer.
合成方法
The synthesis of 1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea involves a multi-step process that begins with the reaction of thiazole-2-carboxylic acid with piperidine to form the thiazole-piperidine intermediate. This intermediate is then reacted with 4-(trifluoromethyl)phenyl isocyanate to form the final product, this compound. The synthesis of this compound has been optimized to provide high yields and purity, making it a viable candidate for further study.
科学研究应用
1-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea has been extensively studied for its antitumor activity in preclinical models of cancer. Studies have shown that this compound inhibits the proliferation of cancer cells by targeting key signaling pathways involved in cell growth and survival. In particular, this compound has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the B-cell receptor signaling pathway. This inhibition leads to the suppression of downstream signaling pathways, ultimately resulting in the death of cancer cells.
属性
IUPAC Name |
1-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4OS/c18-17(19,20)13-3-5-14(6-4-13)23-15(25)22-10-12-2-1-8-24(11-12)16-21-7-9-26-16/h3-7,9,12H,1-2,8,10-11H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFELCGGDQGYIHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

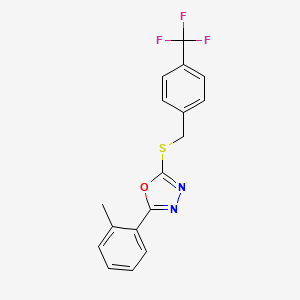
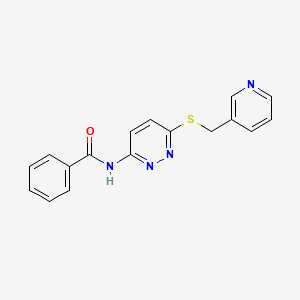
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2901105.png)

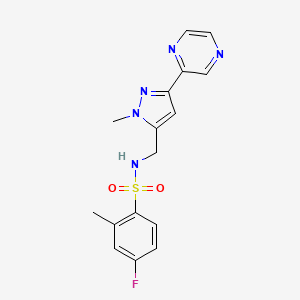
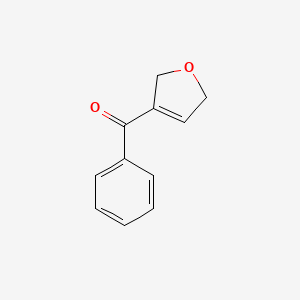
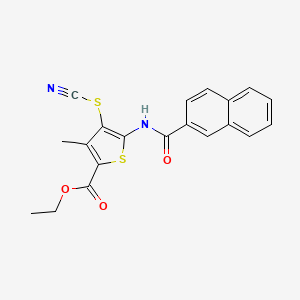

![N-(1,3-benzothiazol-2-yl)-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2901118.png)
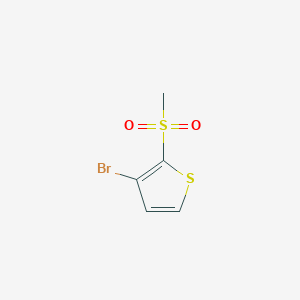

![5-methyl-2-(4-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2901121.png)
![4-[[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl]-1,3-thiazole](/img/structure/B2901122.png)
